3,3'-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile
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Overview
Description
3,3’-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile is a complex organic compound with the molecular formula C18H15ClN6O2. It is characterized by the presence of azo, imino, and nitrile functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenol to form the azo compound.
Condensation: The resulting azo compound undergoes condensation with ethylene glycol to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3,3’-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro and chloro oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3’-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile involves its interaction with molecular targets such as enzymes and receptors. The azo and imino groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Disperse Orange 30: Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]-.
Disperse Brown 1: Ethanol, 2,2’-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-.
Uniqueness
3,3’-(((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(ethyleneoxy))bispropiononitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
68391-49-1 |
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Molecular Formula |
C22H23ClN6O4 |
Molecular Weight |
470.9 g/mol |
IUPAC Name |
3-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-[2-(2-cyanoethoxy)ethyl]anilino]ethoxy]propanenitrile |
InChI |
InChI=1S/C22H23ClN6O4/c23-21-17-20(29(30)31)7-8-22(21)27-26-18-3-5-19(6-4-18)28(11-15-32-13-1-9-24)12-16-33-14-2-10-25/h3-8,17H,1-2,11-16H2 |
InChI Key |
FQPWUOTVBNCXQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCOCCC#N)CCOCCC#N |
Origin of Product |
United States |
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